3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid
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Overview
Description
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the piperidine ring in this compound makes it an important building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with various reagents. One common method is the cyclization of amino alcohols with thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents for enantioselective synthesis . These methods are designed to be scalable and efficient, providing high yields and diastereoselectivities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4) .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit cancer cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . The compound may also interact with various signaling pathways, such as STAT-3 and NF-κB, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with anticancer and anti-inflammatory properties.
Uniqueness
3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-(2-oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-13(20-10-12-5-2-1-3-6-12)9-15(14(18)19)7-4-8-16-11-15/h1-3,5-6,16H,4,7-11H2,(H,18,19) |
InChI Key |
MBXMBDNRDAJLON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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